molecular formula C18H15ClN2OS B3045500 2-((6-chloroquinolin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 1087648-45-0

2-((6-chloroquinolin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B3045500
CAS No.: 1087648-45-0
M. Wt: 342.8
InChI Key: XDSCJNCQBKXSEW-UHFFFAOYSA-N
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Description

2-((6-chloroquinolin-4-yl)thio)-N-(m-tolyl)acetamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-chloroquinolin-4-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloroquinoline-4-thiol and m-toluidine.

    Formation of Intermediate: 6-chloroquinoline-4-thiol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(6-chloroquinolin-4-ylthio)acetyl chloride.

    Final Product Formation: The intermediate is then reacted with m-toluidine in the presence of a base such as sodium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((6-chloroquinolin-4-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-((6-chloroquinolin-4-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antimalarial, antibacterial, and anticancer activities.

    Pharmaceutical Research: It is used as a lead compound for the development of new drugs.

    Biological Studies: The compound is used to study the mechanisms of action of quinoline derivatives.

    Industrial Applications: It may be used in the synthesis of other quinoline-based compounds with various industrial applications.

Mechanism of Action

The mechanism of action of 2-((6-chloroquinolin-4-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in the biological activity of quinoline derivatives.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

    Quinacrine: A quinoline derivative with antimalarial and anticancer properties.

Uniqueness

2-((6-chloroquinolin-4-yl)thio)-N-(m-tolyl)acetamide is unique due to its specific substitution pattern and potential for diverse biological activities. Its thioether linkage and m-tolyl group contribute to its distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

2-(6-chloroquinolin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-3-2-4-14(9-12)21-18(22)11-23-17-7-8-20-16-6-5-13(19)10-15(16)17/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSCJNCQBKXSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C3C=C(C=CC3=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176646
Record name Acetamide, 2-[(6-chloro-4-quinolinyl)thio]-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087648-45-0
Record name Acetamide, 2-[(6-chloro-4-quinolinyl)thio]-N-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087648-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-[(6-chloro-4-quinolinyl)thio]-N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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